molecular formula C8H7F3O B1349392 4-(Trifluoromethyl)anisole CAS No. 402-52-8

4-(Trifluoromethyl)anisole

Cat. No.: B1349392
CAS No.: 402-52-8
M. Wt: 176.14 g/mol
InChI Key: CFIPQRIPCRRISV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)anisole, also known as 1-methoxy-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H7F3O. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, along with a methoxy group (-OCH3) at the para position. It is a colorless liquid with a pungent odor and is soluble in various organic solvents .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)anisole can be achieved through several methods. One common synthetic route involves the trifluoromethylation of anisole. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(Trifluoromethyl)anisole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the methoxy group.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated anisoles.

Scientific Research Applications

4-(Trifluoromethyl)anisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound is used in biochemical research to study the effects of fluorinated groups on biological systems. It serves as a model compound for understanding the behavior of fluorinated drugs and biomolecules.

    Medicine: Fluorinated compounds, including this compound, are investigated for their potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its stability and bioactivity

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to biological targets. This group can participate in hydrogen bonding, dipole interactions, and hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

4-(Trifluoromethyl)anisole can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)aniline: This compound has an amino group (-NH2) instead of a methoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    4-(Trifluoromethoxy)anisole: This compound has a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group. It is used in medicinal chemistry for its unique electronic properties.

    4-Methoxybenzotrifluoride: This compound has a similar structure but lacks the trifluoromethyl group. .

The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIPQRIPCRRISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344942
Record name 4-(Trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-52-8
Record name 4-(Trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methoxy-4-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g (0.445 mol) of 4-(trifluoromethyl)bromobenzene, 120 g (2.22 mol) of sodium methoxide, and 300 ml of methanol were mixed together in a pressurized reaction vessel, followed by stirring for 6 hr at 150° C. under tight sealing. The resulting reaction mixture was poured into water, followed by extraction with n-hexane. The resulting organic layer was washed with water, followed by drying with magnesium sulfate anhydride and removal of the solvent by distillation. The obtained residue was purified by distillation, thereby obtaining 49 g (0.278 mol) of 4-(trifluoromethyl)anisole (yield: 62.6%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 g (1.11mol) of 4-(trifluoromethyl)chlorobenzene, 179 g (3.31 mol) of sodium methoxide, and 600 ml of methanol were mixed together in a pressurized reaction vessel, followed by stirring for 6 hr at 150° C. under tight sealing. The resulting reaction mixture was filtered to remove precipitates. Water was added to the obtained filtrate, followed by extraction with n-hexane. The resulting organic layer was washed with water, followed by drying with magnesium sulfate anhydride and removal of the solvent by distillation. The obtained residue was purified by distillation, thereby obtaining 112 g (0.636 mol) of 4-(trifluoromethyl)anisole (yield: 57%).
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

25.0 g (0.15 moles) of 4-(trifluoromethyl)phenol and 23.5 g (0.17 moles) of potassium carbonate were mixed in 80 ml of acetone in a 200 ml three-necked flask. The flask was equipped with a reflux condenser, a dropping funnel and a thermometer and was connected with a calcium chloride tube for shielding the flask against moisture of the outside. After the mixing, 21.4 g (0.17 moles) of dimethyl sulfate were added at a temperature of not higher than 30° C. in a dropwise manner to the mixture under stirring. After that, the reaction mixture was refluxed at reflux temperature of acetone for 5 hrs. After completing the reaction, the reaction liquid was cooled down to room temperature. The resulting precipitates (solid) were separated by filtration. The obtained filtrate was concentrated by an evaporator. To the resulting residue 100 ml of water and 100 ml of n-hexane were added, thereby extracting the target product into the n-hexane layer. To the resulting water layer 50 ml of n-hexane were added, thereby conducting an extraction again. The resulting two n-hexane layers were combined together, followed by washing with 80 ml of 2 mol/L sodium hydroxide aqueous solution. The resulting n-hexane layer was washed two times with 50 ml of water. The obtained n-hexane layer was dried with magnesium sulfate anhydride, followed by concentration by an evaporator and then by removal of hexane by distillation under reduced pressure, thereby obtaining 22.8 g (0.13 moles) of oily 4-(trifluoromethyl)anisole (isolation yield: 84.0%). This product was found to have the following properties.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Sodium (12.78 g; 555 mmol) was added to dry MeOH (100 ml). When the gas evolution ceased, the reaction mixture was evaporated to dryness and dry NMP (250 ml) followed by Cu (s) (35.3; 555 mmol) and 4-bromo-trifluoromethylbenzene (25 g; 111 mmol) was added. The reaction mixture was heated to 130° C. for 4 h, cooled to rt. and filtered. Water (500 ml) was added to the filtrate and it was extracted with Et2O (2×200 ml). The combined organic fractions were washed with H2O (2×100 ml), dried (MgSO4) and evaporated to dryness. Column chromatography gave 8.05 g (41%) of product.
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
555 mmol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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